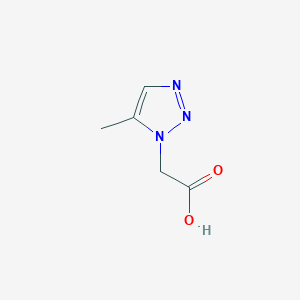![molecular formula C14H8BrClF3NO2 B6617532 N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 634185-03-8](/img/structure/B6617532.png)
N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (hereafter referred to as NBTCH) is a compound that belongs to the class of heterocyclic aromatic compounds. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. NBTCH has been studied for its potential as an inhibitor of a variety of enzymes, as well as its ability to bind to metal ions. Furthermore, NBTCH has been found to have a number of biochemical and physiological effects.
Applications De Recherche Scientifique
NBTCH has been studied for its potential as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. In addition, NBTCH has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Furthermore, NBTCH has been studied for its ability to bind to metal ions, such as iron, which can be used for the synthesis of metal-organic frameworks.
Mécanisme D'action
NBTCH binds to cytochrome P450 enzymes and acetylcholinesterase through hydrogen bonding and hydrophobic interactions. The binding of NBTCH to cytochrome P450 enzymes and acetylcholinesterase results in the inhibition of their activity. Furthermore, NBTCH can bind to metal ions through electrostatic interactions, which can be used for the synthesis of metal-organic frameworks.
Biochemical and Physiological Effects
NBTCH has been found to have a number of biochemical and physiological effects. In vitro studies have shown that NBTCH can inhibit the activity of cytochrome P450 enzymes and acetylcholinesterase. In addition, NBTCH has been found to have cytotoxic effects in cancer cells, and it has been found to increase the expression of certain genes in cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using NBTCH in lab experiments is its high yield and low cost. Furthermore, it is relatively easy to synthesize, and it can be used in a variety of applications. However, there are some limitations to using NBTCH in lab experiments. For example, it can be difficult to control the amount of NBTCH in a reaction, and it can be toxic in high concentrations.
Orientations Futures
There are a number of potential future directions for research on NBTCH. For example, further studies could be conducted to investigate its potential as an inhibitor of other enzymes. In addition, further studies could be conducted to investigate its potential as an anticancer agent. Furthermore, further studies could be conducted to investigate its potential as a metal-organic framework component. Finally, further studies could be conducted to investigate its potential as an antioxidant.
Méthodes De Synthèse
NBTCH can be synthesized through a reaction between 3-bromo-5-trifluoromethylphenyl bromide and 5-chloro-2-hydroxybenzamide. This reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as triethylamine. The reaction is typically carried out at room temperature, and the yield is typically high.
Propriétés
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClF3NO2/c15-8-3-7(14(17,18)19)4-10(5-8)20-13(22)11-6-9(16)1-2-12(11)21/h1-6,21H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDHEHRSNRVSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90803709 |
Source


|
| Record name | N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90803709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
634185-03-8 |
Source


|
| Record name | N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90803709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

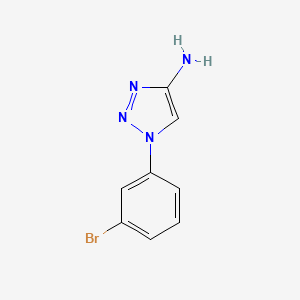
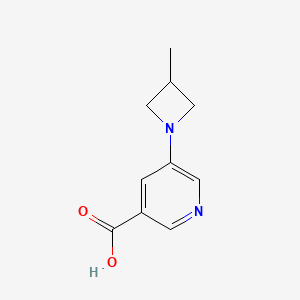

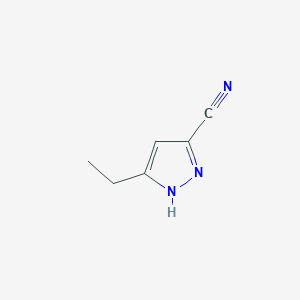


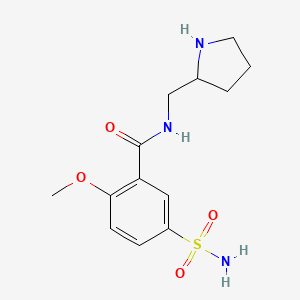
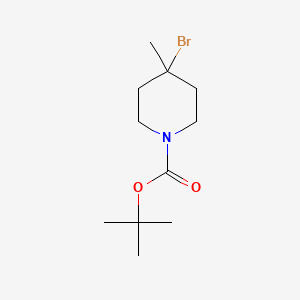

![tert-butyl N-{1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-yl}carbamate](/img/structure/B6617521.png)
![methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B6617537.png)
